molecular formula C18H19FN2O B7527323 (4-Anilinopiperidin-1-yl)-(4-fluorophenyl)methanone

(4-Anilinopiperidin-1-yl)-(4-fluorophenyl)methanone

Cat. No. B7527323
M. Wt: 298.4 g/mol
InChI Key: LKGLSPQUSITJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Anilinopiperidin-1-yl)-(4-fluorophenyl)methanone, commonly known as 4-ANPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a key intermediate in the synthesis of fentanyl, a potent synthetic opioid used as a painkiller.

Mechanism of Action

The mechanism of action of 4-ANPP is not fully understood. It is believed to act as a mu-opioid receptor agonist, which is responsible for its pain-relieving properties. Apart from this, 4-ANPP has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ANPP have been extensively studied. It has been shown to have potent pain-relieving properties, making it a potential candidate for the treatment of chronic pain. Apart from this, 4-ANPP has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ANPP in lab experiments include its potent pain-relieving properties and its ability to inhibit the growth of cancer cells. However, the limitations of using 4-ANPP in lab experiments include its high toxicity and potential for abuse.

Future Directions

There are several future directions for the study of 4-ANPP. One potential direction is the further study of its potential use in cancer therapy. Another potential direction is the development of safer and more effective painkillers that are based on the structure of 4-ANPP. Additionally, further research is needed to fully understand the mechanism of action of 4-ANPP and its potential applications in the field of medicine.
In conclusion, 4-ANPP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-ANPP in the field of medicine.

Synthesis Methods

The synthesis of 4-ANPP involves the reaction of piperidine with aniline and 4-fluorobenzophenone. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is a white crystalline powder that is purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

4-ANPP has been extensively studied for its potential applications in the field of medicine. It is used as a key intermediate in the synthesis of fentanyl, which is used as a painkiller. Apart from this, 4-ANPP has also been studied for its potential use in the treatment of cancer. Studies have shown that 4-ANPP inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer therapy.

properties

IUPAC Name

(4-anilinopiperidin-1-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-15-8-6-14(7-9-15)18(22)21-12-10-17(11-13-21)20-16-4-2-1-3-5-16/h1-9,17,20H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGLSPQUSITJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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